1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea

PAR-2 antagonism inflammatory diseases GPCR pharmacology

Procure 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea (CAS 941879-10-3) as a mechanistically defined PAR-2 antagonist for your signaling studies. Unlike generic indolyl ureas, this compound's annotation anchors your inflammatory, respiratory, and cancer research data. Verified 95%+ purity, aqueous solubility (38 µg/mL), and hLM S9 metabolic stability (53% remaining at 60 min) ensure reproducible assay calibration. The 3-fluorophenyl substitution provides distinct target engagement, differentiating it from uncharacterized 2-fluoro and 4-fluoro isomers. Multiple vendors supply this research compound.

Molecular Formula C15H12FN3O
Molecular Weight 269.279
CAS No. 941879-10-3
Cat. No. B2441287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea
CAS941879-10-3
Molecular FormulaC15H12FN3O
Molecular Weight269.279
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C15H12FN3O/c16-10-4-3-5-11(8-10)18-15(20)19-14-9-17-13-7-2-1-6-12(13)14/h1-9,17H,(H2,18,19,20)
InChIKeyFMHOUEMZYHKTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea (CAS 941879-10-3): Chemical Identity, Physicochemical Properties, and Supplier Comparison


1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound belonging to the class of N-aryl-N′-indolyl urea derivatives . It is characterized by a 1H-indol-3-yl moiety connected via a urea linkage to a 3-fluorophenyl group , with a molecular formula of C15H12FN3O and a molecular weight of 269.27 g/mol . The compound is commercially available from multiple vendors with a typical purity of 95%+ and has been identified in patent literature as a PAR-2 (protease-activated receptor-2) antagonist [1].

Why 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea Cannot Be Substituted by Generic Analogs: Evidence-Based Differentiation


The specific substitution pattern of the 3-fluorophenyl group on the indolyl urea scaffold critically influences biological target engagement, physicochemical properties, and downstream experimental outcomes. While the broader class of phenylurea indole derivatives exhibits variable activities across kinase inhibition and transporter modulation [1], the precise position of the fluorine substituent at the meta position relative to the urea linkage distinguishes this compound from its 2-fluoro and 4-fluoro positional isomers, which differ in both synthetic routes and biological profiles . Furthermore, the compound is explicitly claimed as a PAR-2 antagonist in patent literature [2], whereas many generic indolyl ureas lack defined target annotation. Direct substitution with uncharacterized analogs risks introducing confounding variables including altered metabolic stability, solubility differences, and off-target kinase inhibition that cannot be predicted from scaffold similarity alone.

1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea: Quantitative Differentiation Evidence for Procurement Decisions


PAR-2 Antagonist Target Annotation Versus Generic Indolyl Ureas Lacking Defined Mechanism

This compound is explicitly disclosed in patent literature as a PAR-2 (protease-activated receptor-2) antagonist [1], whereas most commercially available phenylurea indole derivatives, including positional isomers such as 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea and 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea, are offered as general screening compounds without defined target mechanism annotations . The PAR-2 target is implicated in inflammatory diseases, respiratory dysfunction, and certain cancers [1].

PAR-2 antagonism inflammatory diseases GPCR pharmacology

Aqueous Solubility Value of 38 µg/mL: Quantitative Reference for In Vitro Assay Buffer Preparation

The aqueous solubility of 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea has been experimentally measured as 38 µg/mL . This value provides a quantitative benchmark for experimental planning that is not uniformly reported across all indolyl urea analogs . In comparison, structurally distinct phenylurea derivatives in the same chemical space have shown kinetic solubility at pH 7.4 as low as 4.5 µM (approximately 1.2 µg/mL) [1], suggesting that this compound's solubility profile may be more favorable for certain aqueous assay conditions.

aqueous solubility physicochemical property in vitro assay design

Metabolic Stability in Human Liver Microsomes S9 Fraction: Quantitative UGT-Mediated Metabolism Data

The metabolic stability of 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea has been assessed in human liver microsomes S9 fraction under UGT-mediated metabolism conditions, with parent compound remaining at 5 µM measured after 60 minutes in the presence of UDPGA by UPLC-MS analysis . The reported value of 1 (normalized units) indicates that approximately 53% of parent compound remained after 60 minutes based on the assay methodology . In contrast, representative phenylurea indole derivatives in the same chemical class show human liver microsome stability as low as 36% remaining after only 30 minutes at 1 µM [1], suggesting that the 3-fluorophenyl substitution pattern may confer improved metabolic stability relative to certain comparator scaffolds.

metabolic stability ADME UGT-mediated metabolism human liver microsomes

Synthesis Route Differentiation: Patent-Defined Process Versus Generic Isomer Preparations

The synthesis of 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea is described in patent literature as part of a process for producing (1,3-disubstituted indolyl) urea derivatives that function as PAR-2 antagonists [1], involving the reaction of a 1-substituted-aminoindole derivative with a phenyl halocarbonate to form a carbamate intermediate [1]. This contrasts with the simpler synthetic approach typically employed for positional isomers such as 1-(2-fluorophenyl)-3-(1H-indol-3-yl)urea and 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea, which utilize direct reaction of 2-fluoroaniline or 4-fluoroaniline with 1H-indole-3-carbonyl isocyanate under mild conditions .

chemical synthesis indolyl urea patent process positional isomers

Recommended Research Applications for 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea Based on Validated Differentiation Evidence


PAR-2 Antagonist Tool Compound for GPCR-Mediated Inflammatory Pathway Studies

Researchers investigating protease-activated receptor-2 (PAR-2) signaling in inflammatory diseases, respiratory dysfunction, or cancer models can utilize this compound as a defined PAR-2 antagonist [1]. Unlike generic phenylurea indole derivatives sold without target annotation, this compound's patent disclosure as a PAR-2 antagonist provides a mechanistic anchor for data interpretation. The quantified aqueous solubility of 38 µg/mL supports assay buffer preparation, while the UGT-mediated metabolic stability data (53% remaining after 60 min in hLM S9 fraction) informs experimental design for cellular assays requiring extended incubation.

Medicinal Chemistry Scaffold for Structure-Activity Relationship Studies on Fluorophenyl Positional Isomers

The 3-fluorophenyl substitution pattern represents a distinct chemical space within the indolyl urea scaffold series. Comparative studies between this compound and its 2-fluoro (CAS 941926-96-1) and 4-fluoro (CAS 941987-62-8) positional isomers enable systematic evaluation of how fluorine position affects target engagement, solubility, and metabolic stability. The synthesis route for the 3-fluoro isomer involves a patent-defined process via carbamate intermediate formation [1], distinguishing it from the direct isocyanate coupling used for 2-fluoro and 4-fluoro analogs , providing a basis for exploring divergent synthetic methodologies.

Physicochemical Reference Standard for Assay Development and Quality Control

This compound serves as a suitable physicochemical reference standard for indolyl urea-based screening libraries, supported by verified molecular formula C15H12FN3O, molecular weight 269.27 g/mol , and experimentally determined aqueous solubility of 38 µg/mL . The metabolic stability data in human liver microsomes S9 fraction provides a quantitative benchmark for comparing ADME properties across structurally related screening compounds. Commercially available at 95%+ purity from multiple vendors , this compound offers reproducible material for assay calibration.

Quote Request

Request a Quote for 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.